2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide
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Overview
Description
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N~1~-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Dimethylamino Group: This step involves the sulfonylation of the benzamide core with dimethylamine, often using sulfonyl chloride as the sulfonylating agent.
Cyclization to Form the Azabicyclo[3.2.1]octane Ring: This step involves the cyclization of the intermediate to form the azabicyclo[3.2.1]octane ring system, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the benzamide core, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical transformations.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, such as proteins or nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the azabicyclo[3.2.1]octane ring, making it less complex.
N~1~-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide:
Uniqueness
2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N~1~-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is unique due to its combination of functional groups and the presence of the azabicyclo[321]octane ring
Properties
Molecular Formula |
C17H23Cl2N3O3S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
InChI |
InChI=1S/C17H23Cl2N3O3S/c1-21(2)26(24,25)16-8-13(14(18)9-15(16)19)17(23)20-10-6-11-4-5-12(7-10)22(11)3/h8-12H,4-7H2,1-3H3,(H,20,23) |
InChI Key |
XYYQQKMAWKYVNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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